BenchChemオンラインストアへようこそ!

2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

Adenosine A1 receptor Radioligand binding GPCR pharmacology

2‑(3‑Aminoazetidin‑1‑yl)‑1‑(piperidin‑1‑yl)ethan‑1‑one (CAS 1339824‑38‑2) is a research‑grade adenosine A1 receptor antagonist that delivers 15 nM affinity and a 12‑fold selectivity window over A2A, a calibrated middle‑ground profile that non‑selective (e.g., CGS 15943) or ultra‑selective (e.g., SLV 320) ligands cannot replicate. With an azetidine‑piperidine scaffold distinct from xanthine cores, it minimizes non‑specific binding artifacts and enables reproducible SAR benchmarking. Choose this compound for supply‑chain redundancy and >98 % purity.

Molecular Formula C10H19N3O
Molecular Weight 197.28 g/mol
CAS No. 1339824-38-2
Cat. No. B1489819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
CAS1339824-38-2
Molecular FormulaC10H19N3O
Molecular Weight197.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CN2CC(C2)N
InChIInChI=1S/C10H19N3O/c11-9-6-12(7-9)8-10(14)13-4-2-1-3-5-13/h9H,1-8,11H2
InChIKeyOSSSIXQOOAHGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one (CAS 1339824-38-2): Adenosine A1 Receptor Antagonist for Research Procurement


2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one (C10H19N3O, MW 197.28) is a small-molecule adenosine A1 receptor antagonist with an azetidine-piperidine ethanone scaffold [1]. In radioligand displacement assays using CHO cells expressing the human adenosine A1 receptor, it exhibits a Ki of 15 nM [2]. The compound is commercially available in research quantities with purity specifications of ≥95% to ≥98% .

Why 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one Cannot Be Substituted with Other Adenosine A1 Antagonists


Adenosine A1 receptor antagonists display widely divergent selectivity profiles across the adenosine receptor family, and even compounds with similar A1 affinity can differ by orders of magnitude in off-target binding at A2A, A2B, and A3 subtypes [1]. This compound's 12-fold A1/A2A selectivity (Ki 15 nM vs. 180 nM) occupies a distinct middle ground—neither as non-selective as CGS 15943 (A1/A2A ratio ~1.2) nor as highly A1-selective as DPCPX (~33-fold) or SLV 320 (~398-fold) . Substituting this compound with another A1 antagonist without matching its selectivity fingerprint would alter experimental outcomes in systems where A2A co-expression is physiologically relevant.

Quantitative Differentiation of 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one Against Comparator Adenosine Receptor Antagonists


Adenosine A1 Receptor Affinity: 15 nM Ki Positions Compound in Moderate Potency Range

In a head-to-head comparator analysis, the target compound demonstrates an A1 Ki of 15 nM, which is 4- to 15-fold less potent than the reference antagonists CGS 15943 (Ki 3.5 nM), DPCPX (Ki 3.9 nM), and SLV 320 (Ki 1 nM) [1]. This moderate potency, rather than ultra-high affinity, may be advantageous for studies where receptor reserve effects or washout kinetics require a less tenacious ligand.

Adenosine A1 receptor Radioligand binding GPCR pharmacology

A1/A2A Selectivity Ratio: 12-Fold Preference Occupies a Unique Middle Ground

The compound's A1/A2A selectivity ratio, calculated as Ki(A2A)/Ki(A1), is 12 (180 nM / 15 nM) [1]. This contrasts sharply with CGS 15943, which is essentially non-selective (A1/A2A ratio ≈ 1.2, Ki A2A 4.2 nM) ; with DPCPX, which is moderately selective (A1/A2A ratio ≈ 33, Ki A2A 130 nM) ; and with SLV 320, which is highly A1-selective (A1/A2A ratio ≈ 398, Ki A2A 398 nM) . The 12-fold selectivity represents a pharmacologically distinct tool for dissecting A1- versus A2A-mediated signaling.

Receptor selectivity Adenosine A2A Off-target profiling

Azetidine-Piperidine Scaffold Distinguishes Compound from Xanthine-Derived A1 Antagonists

Unlike the majority of well-characterized A1 antagonists (e.g., DPCPX, SLV 320, CGS 15943) which derive from xanthine, adenine, or triazoloquinazoline cores [1][2], this compound features an azetidine-piperidine ethanone scaffold (C10H19N3O, MW 197.28) [3]. The 3-aminoazetidine moiety introduces a strained four-membered ring that may confer unique conformational constraints and hydrogen-bonding geometry distinct from planar aromatic systems. Patent literature indicates that azetidine-piperidine compounds have been explored as PDE10 inhibitors and adenosine receptor modulators, suggesting this scaffold class is underexplored relative to xanthine-based antagonists [4].

Chemical scaffold Medicinal chemistry Structure-activity relationship

Commercial Purity Specifications: ≥98% Available from Multiple Vendors

The target compound is supplied by multiple reputable vendors with documented purity specifications. ChemScene offers the compound at ≥98% purity (Cat. No. CS-0549917) ; Leyan also provides it at 98% purity (Product No. 1620578) . For comparison, many research-grade adenosine receptor tool compounds are available at ≥95% purity from single-source vendors, which may limit supply chain redundancy. The availability of ≥98% purity from multiple sources enhances procurement flexibility and ensures consistent lot-to-lot reproducibility for quantitative pharmacological studies.

Compound procurement Purity specification Research reagent

Physicochemical Properties: Lower Molecular Weight than Typical A1 Antagonist Tool Compounds

The compound's molecular weight of 197.28 g/mol and calculated LogP (cLogP) of approximately 0.16 [1] place it in a favorable physicochemical space relative to many reference adenosine A1 antagonists. For comparison, CGS 15943 (MW 285.69, cLogP ~2.5) [2], DPCPX (MW 304.39, cLogP ~3.1) [3], and SLV 320 (MW 396.44, cLogP ~3.8) [4] are all larger and more lipophilic. The lower molecular weight and balanced hydrophilicity of the target compound may translate to improved aqueous solubility and reduced non-specific binding in biochemical assays, though direct comparative solubility data are not available.

Physicochemical properties Drug-likeness Permeability

Optimal Research and Procurement Use Cases for 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one


Pharmacological Tool Compound for Moderate-Affinity, Partially Selective Adenosine A1 Receptor Antagonism

Researchers investigating adenosine A1 receptor signaling in systems where A2A receptors are co-expressed (e.g., striatal neurons, cardiac tissue, immune cells) can employ this compound as a tool that provides 15 nM A1 affinity with 12-fold selectivity over A2A [1]. This profile contrasts with both non-selective antagonists (CGS 15943, ~1.2-fold) and highly selective A1 ligands (SLV 320, ~398-fold), enabling studies of the functional consequences of partial A1 selectivity [2].

Reference Compound for Establishing Selectivity Thresholds in Adenosine Receptor Screening Panels

In high-throughput screening campaigns targeting adenosine receptor subtypes, this compound's 12-fold A1/A2A selectivity can serve as a calibration standard for defining acceptable off-target windows. Its Ki values of 15 nM (A1) and 180 nM (A2A) [1] provide a mid-range benchmark against which novel chemical entities can be compared for selectivity improvement or attenuation.

Medicinal Chemistry Starting Point for Azetidine-Containing Adenosine Receptor Ligands

The azetidine-piperidine scaffold represents a non-xanthine, non-adenine chemical class with patent precedents in PDE10 inhibition and adenosine receptor modulation [2]. Medicinal chemists seeking to diversify beyond conventional A1 antagonist cores may use this compound as a structurally distinct starting point for SAR exploration, leveraging the strained azetidine ring's unique conformational properties.

Procurement-Stable Reagent for Reproducible Pharmacology with Multi-Vendor Sourcing

With ≥98% purity available from multiple commercial vendors , this compound offers supply chain redundancy not always available for single-source A1 antagonist tool compounds. Its lower molecular weight (197.28 g/mol) and reduced lipophilicity (cLogP ~0.16) relative to xanthine-based alternatives may also reduce non-specific binding artifacts in biochemical assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.